S-(2-hydroxyethyl) ethanethioate

Übersicht

Beschreibung

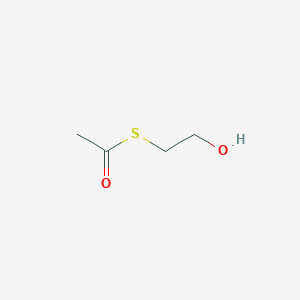

S-(2-hydroxyethyl) ethanethioate: is a chemical compound with the molecular formula C4H8O2S . . This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-(2-hydroxyethyl) ethanethioate can be synthesized through the reaction of thioacetic acid with ethylene oxide . The reaction typically involves the following steps:

- The reaction mixture is then heated to facilitate the formation of this compound.

- The product is purified through distillation or recrystallization.

Thioacetic acid: is reacted with in the presence of a base such as .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: S-(2-hydroxyethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form and .

Reduction: It can be reduced to form .

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of and .

Reduction: Formation of .

Substitution: Formation of various substituted thioesters.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Reagent in Synthesis : S-(2-hydroxyethyl) ethanethioate serves as a key reagent in the synthesis of other sulfur-containing compounds. Its ability to participate in thiol-disulfide exchange reactions is particularly useful for creating complex organic molecules .

Biochemical Studies

- Role in Sulfur Metabolism : The compound is studied for its potential involvement in biochemical pathways related to sulfur metabolism. It can interact with biological thiols, which are crucial for various cellular processes .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could have implications for health and disease prevention.

Pharmaceutical Applications

- Therapeutic Potential : Research is ongoing to explore its therapeutic applications due to its interactions with biological thiols. This could lead to the development of new drugs targeting oxidative stress-related conditions .

- Intermediate in Drug Synthesis : The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfur-containing moieties .

Specialty Chemicals

- Production of Surfactants : this compound is used in the production of specialty chemicals and surfactants, which are essential in various cleaning products due to their surface-active properties .

Material Science

- Biomaterials Development : The compound is investigated for use in developing biomaterials that require chemically crosslinkable properties, potentially enhancing their mechanical strength and biocompatibility .

Case Study 1: Synthesis of N-Acetylhexosamine Phosphates

In a study published by PMC, this compound was employed in synthesizing cell-permeable N-acetylhexosamine phosphates. The compound facilitated the coupling reactions necessary for producing these phosphates, demonstrating its utility in complex carbohydrate synthesis .

Case Study 2: Antioxidant Properties

Research has indicated that this compound may possess antioxidant activity, which was evaluated through various assays measuring free radical scavenging capabilities. These findings suggest potential applications in nutraceuticals aimed at combating oxidative stress.

Wirkmechanismus

The mechanism of action of S-(2-hydroxyethyl) ethanethioate involves its interaction with biological thiols. The compound can undergo thiol-disulfide exchange reactions , which are crucial in various biochemical processes . These reactions can modulate the activity of enzymes and proteins by altering their redox state.

Vergleich Mit ähnlichen Verbindungen

- S-ethyl ethanethioate

- S-methyl ethanethioate

- S-propyl ethanethioate

Comparison: S-(2-hydroxyethyl) ethanethioate is unique due to the presence of a hydroxyl group, which imparts additional reactivity and functionality compared to its analogs. This hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

S-(2-Hydroxyethyl) ethanethioate, a sulfur-containing organic compound, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods involving thioacetates and alkyl halides. A common synthetic route involves the reaction of potassium thioacetate with 2-bromoethanol in acetone, resulting in the formation of the desired thioester .

2. Biological Activity Overview

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research has demonstrated that this compound and its derivatives can modulate inflammatory responses. They inhibit pro-inflammatory mediators such as TNF-α and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that this compound exhibits inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .

3.1 Antioxidant Activity

A study conducted on related thioesters found that they significantly reduced oxidative stress markers in vitro. The IC50 values for these compounds ranged from 10 to 50 µg/mL, indicating a potent ability to protect against oxidative damage .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 30 | Scavenging free radicals |

| Loliolide | 18 | Inhibition of lipid peroxidation |

3.2 Anti-inflammatory Effects

In vitro assays using RAW 264.7 macrophages showed that this compound significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines upon LPS stimulation.

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 45 |

| IL-6 | 120 | 30 |

The compound's ability to downregulate the expression of inducible nitric oxide synthase (iNOS) further supports its anti-inflammatory potential .

3.3 Antimicrobial Properties

This compound has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 25 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 25 |

| Staphylococcus aureus | 30 |

These findings suggest that the compound could be developed into a novel antimicrobial agent for clinical use .

Case Study: Antioxidant Application in Cellular Models

In a cellular model study, this compound was administered to human keratinocytes exposed to UV radiation. The results showed a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Case Study: Anti-inflammatory Effects in Animal Models

In vivo studies using murine models of arthritis demonstrated that administration of this compound resulted in reduced swelling and joint inflammation, correlating with decreased serum levels of inflammatory markers.

Eigenschaften

IUPAC Name |

S-(2-hydroxyethyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXNPNLYCRXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567915 | |

| Record name | S-(2-Hydroxyethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41858-09-7 | |

| Record name | S-(2-Hydroxyethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.